molecular formula C18H26N4O B14936181 1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14936181
M. Wt: 314.4 g/mol
InChI Key: MFIIKOKENTVFLV-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopentyl group at position 1, a methyl group at position 6, and a 3-methylbutyl carboxamide substituent at position 2. This scaffold is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of physicochemical and pharmacological properties through substitutions on the pyrazolo core and the carboxamide side chain . The compound’s molecular formula is C21H29N5O, with a molecular weight of 375.5 g/mol. Its synthesis likely follows established routes for pyrazolo[3,4-b]pyridine derivatives, such as condensation reactions involving substituted pyrazoles and pyridine precursors under basic conditions .

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-(3-methylbutyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H26N4O/c1-12(2)8-9-19-18(23)15-10-13(3)21-17-16(15)11-20-22(17)14-6-4-5-7-14/h10-12,14H,4-9H2,1-3H3,(H,19,23)

InChI Key

MFIIKOKENTVFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and their impact on properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target compound 1-cyclopentyl, 6-methyl, N-(3-methylbutyl) C21H29N5O 375.5 Moderate lipophilicity; potential for enhanced metabolic stability due to alkyl groups.
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-cyclopentyl, 6-methyl, N-(triazolyl) C21H26N8O 406.5 Triazole substituent may enhance hydrogen bonding; increased polarity vs. target compound.
3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3-cyclopropyl, 1-(4-fluorophenyl) C19H16FN3O2 337.36 Fluorine improves bioavailability; carboxylic acid group increases solubility but reduces permeability.
2-[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-(4-fluorophenyl), 4-(trifluoromethyl) C16H12F4N3O2 354.29 Trifluoromethyl group enhances metabolic resistance; fluorine optimizes target binding.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-phenyl, 3,6-dimethyl, N-(ethylpyrazolyl) C21H22N6O 374.4 Aromatic phenyl group may improve binding affinity but reduce solubility.

Key Observations:

  • Substituent Effects on Solubility : Alkyl groups (e.g., cyclopentyl, 3-methylbutyl) increase lipophilicity, while polar groups like carboxylic acids or triazoles enhance aqueous solubility .
  • Bioactivity Modulation : Fluorine and trifluoromethyl groups are associated with improved target binding and metabolic stability .
  • Synthetic Accessibility : Carboxamide derivatives are typically synthesized via coupling reactions under mild conditions (e.g., K2CO3 in DMF), as seen in related pyrazolo-pyridine-N-acetamide syntheses .

Physicochemical and Pharmacokinetic Profiling

The target compound’s logP (predicted) ≈ 3.5 suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast:

  • The triazole analog (logP ≈ 2.8) may exhibit better solubility but poorer blood-brain barrier penetration .
  • The trifluoromethyl-containing analog (logP ≈ 3.9) prioritizes metabolic stability over solubility .

Patent and Industrial Relevance

Pyrazolo[3,4-b]pyridine derivatives are frequently patented for therapeutic uses. For instance, Adverio Pharma GmbH holds patents for methods synthesizing fluorobenzyl-substituted analogs, highlighting industrial interest in this scaffold .

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